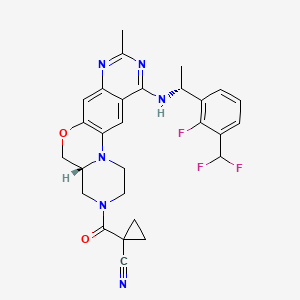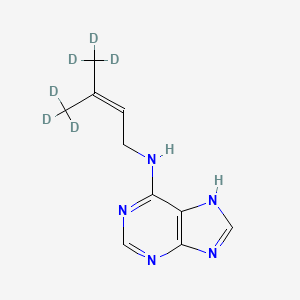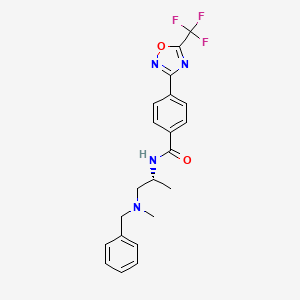
(R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NT160 is a highly potent inhibitor of class-IIa histone deacetylases. The compound is known for its strong affinity towards histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, and histone deacetylase 9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NT160 involves multiple steps, starting with the preparation of the bromo-precursor. The radiosynthesis of [18F]-NT160, a radiolabeled version of NT160, uses 4-hydroxy-TEMPO, which significantly improves the radiochemical yield and molar activity . The compound is typically synthesized in a controlled laboratory environment, ensuring high purity and yield.
Industrial Production Methods: Industrial production of NT160 is not widely documented, as it is primarily used for research purposes. the synthesis process involves standard organic synthesis techniques, including purification steps such as high-performance liquid chromatography to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions: NT160 undergoes various chemical reactions, including:
Oxidation: NT160 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: NT160 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of NT160 .
Wissenschaftliche Forschungsanwendungen
NT160 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of class-IIa histone deacetylases.
Biology: Helps in understanding the role of histone deacetylases in cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
Wirkmechanismus
NT160 exerts its effects by inhibiting class-IIa histone deacetylases, which play a crucial role in the regulation of gene expression. The compound binds to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.
Uniqueness of NT160: NT160 is unique due to its high potency and specificity towards class-IIa histone deacetylases. Its low inhibitory concentration (IC50) and strong affinity for multiple histone deacetylase isoforms make it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H21F3N4O2 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1 |
InChI-Schlüssel |
RESDVUQVZOJNSO-CQSZACIVSA-N |
Isomerische SMILES |
C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Kanonische SMILES |
CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


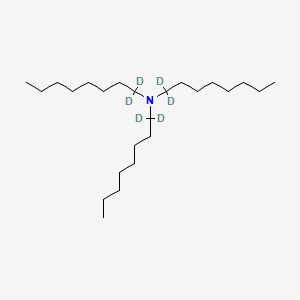
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
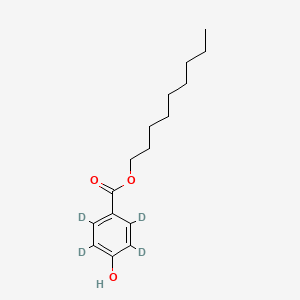
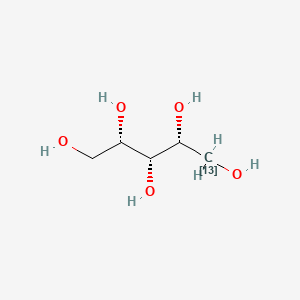
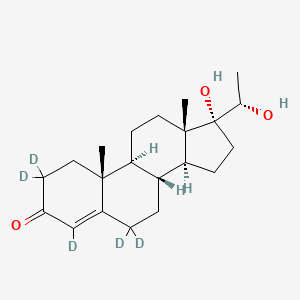
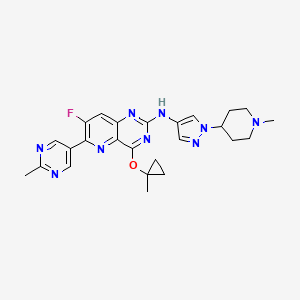

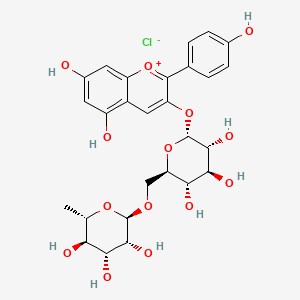
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
